

An In-depth Technical Guide to the Chemical Properties of Anhydrous Lithium Nitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium nitrite*

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Introduction

Anhydrous **lithium nitrite** (LiNO_2), a hygroscopic crystalline solid, is a fascinating inorganic compound with a range of applications, from a crucial component in corrosion inhibition to a reagent in organic synthesis.[1][2] Its unique properties, stemming from the small size and high charge density of the lithium cation, differentiate it from other alkali metal nitrites.[3] This technical guide provides a comprehensive overview of the chemical properties of anhydrous **lithium nitrite**, including its synthesis, reactivity, and spectroscopic data, with a focus on experimental details and potential applications relevant to the scientific community.

Physicochemical Properties

Anhydrous **lithium nitrite** is a white, hygroscopic crystalline solid.[1] It is highly soluble in water and also shows significant solubility in alcohols such as ethanol.[1][2] This high solubility in organic solvents is a key property that facilitates its use in various chemical reactions.[1]

Table 1: Physicochemical Properties of Anhydrous **Lithium Nitrite**

Property	Value	Reference(s)
Molecular Formula	LiNO ₂	[4]
Molar Mass	52.946 g/mol	[1]
Appearance	White, hygroscopic crystalline solid	[1]
Melting Point	222 °C (495 K)	[1]
Boiling Point	Decomposes upon heating	[1]
Solubility in Water	70.94 g/100 mL (0 °C)103.67 g/100 mL (25 °C)119.5 g/100 mL (90 °C)	[1]
Solubility in Ethanol	Very soluble	[1]

Synthesis of Anhydrous Lithium Nitrite

Anhydrous **lithium nitrite** can be prepared through several synthetic routes. The choice of method often depends on the desired purity and scale of production.

Double Displacement Reaction and Extraction

A common laboratory-scale synthesis involves a double displacement reaction in an aqueous solution, followed by extraction of the anhydrous salt with absolute ethanol.[2][3]

Experimental Protocol:

- **Reaction:** Prepare a highly concentrated aqueous solution by mixing equal molar amounts of lithium sulfate (Li₂SO₄) and potassium nitrite (KNO₂).
- **Precipitation:** The less soluble potassium sulfate and a double salt, lithium potassium sulfate, will precipitate out of the solution.
- **Filtration:** Filter the mixture to remove the solid precipitates.

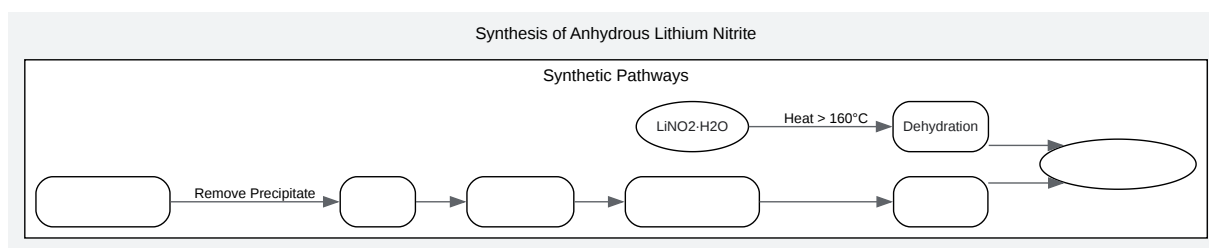
- Concentration: Concentrate the filtrate by evaporation to increase the concentration of **lithium nitrite**.
- Extraction: Extract the resulting crude **lithium nitrite** with absolute ethanol. **Lithium nitrite** is highly soluble in ethanol, while any remaining potassium salts are not.[2][3]
- Isolation: Evaporate the ethanolic solution to yield small, white crystals of anhydrous **lithium nitrite**. [3]

Dehydration of Lithium Nitrite Monohydrate

Anhydrous **lithium nitrite** can also be obtained by the careful dehydration of its monohydrate ($\text{LiNO}_2 \cdot \text{H}_2\text{O}$).

Experimental Protocol:

- Preparation of Monohydrate: **Lithium nitrite** monohydrate can be crystallized from a concentrated aqueous solution of **lithium nitrite**. [3]
- Dehydration: Heat the **lithium nitrite** monohydrate crystals. Below 100 °C, the crystals will melt in their own water of crystallization and slowly lose water. [3] Rapid dehydration occurs at temperatures above 160 °C, leaving a residue of almost entirely anhydrous **lithium nitrite**. [3] It is crucial to control the temperature to minimize any decomposition of the nitrite.



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Caption: Synthetic routes to anhydrous **lithium nitrite**.

Crystal Structure

Detailed crystallographic data for anhydrous **lithium nitrite** is not readily available in the reviewed literature. Single-crystal X-ray diffraction studies have been performed on the monohydrate, $\text{LiNO}_2 \cdot \text{H}_2\text{O}$, revealing its crystal structure. It is inferred from spectroscopic studies that in the anhydrous form, the nitrite ions may occupy two non-equivalent sites, which is a notable difference from the monohydrate where they occupy a single site. Further research utilizing X-ray and neutron diffraction techniques would be necessary to fully elucidate the crystal structure of anhydrous **lithium nitrite**.

Spectroscopic Properties

Vibrational spectroscopy provides valuable insights into the structure and bonding of anhydrous **lithium nitrite**.

Table 2: Vibrational Frequencies of Anhydrous **Lithium Nitrite** (cm^{-1})

Vibrational Mode	Infrared (IR)	Raman
ν_1 (N-O symmetric stretch)	~1340	~1340
ν_2 (O-N-O bending)	842, 872	842, 872
ν_3 (N-O asymmetric stretch)	~1240	-

Data sourced from Brooker and Irish (1973).

The splitting of the ν_2 bending mode in both the infrared and Raman spectra is a key piece of evidence suggesting the presence of two non-equivalent sites for the nitrite ion in the anhydrous crystal lattice.

^{15}N NMR Spectroscopy:

While specific ^{15}N NMR data for anhydrous **lithium nitrite** is not readily available, data for sodium nitrite (NaNO_2) can provide a useful reference point. In aqueous solutions of $\text{Na}^{15}\text{NO}_2$, the ^{15}N chemical shift is observed at approximately 608 ppm relative to nitric acid. The chemical shift of the nitrite ion is sensitive to its environment, including the counter-ion and solvent.

Thermal Decomposition

The thermal decomposition of anhydrous **lithium nitrite** is a complex process that varies with temperature. Studies have shown that the decomposition in a molten state follows different stoichiometric pathways at different temperatures.

Experimental Protocol for Thermal Decomposition Analysis:

A semi-flow batch reactor can be used to study the thermal decomposition of molten anhydrous **lithium nitrite**.

- **Setup:** A thin, quiescent layer of anhydrous **lithium nitrite** is placed in the reactor.
- **Inert Atmosphere:** A steady flow of an inert gas, such as argon, is passed over the molten nitrite to sweep away the gaseous decomposition products.
- **Heating:** The reactor is heated to and maintained at the desired temperature (e.g., 250 °C, 300 °C, or 350 °C).
- **Product Analysis:** The gaseous products are collected and analyzed, for instance, by gas chromatography. The composition of the molten residue is analyzed after the experiment.

The overall rate of nitrite decomposition has been observed to follow a first-order rate equation.

Table 3: Stoichiometry of Thermal Decomposition of Molten Anhydrous **Lithium Nitrite**

Temperature (°C)	Predominant Stoichiometric Ratio (LiNO_2 : LiNO_3 : Li_2O)
250	10 : 4 : 3
300 & 350	5 : 3 : 1

Data sourced from a study on the thermal decomposition of molten anhydrous **lithium nitrite**.

The decomposition proceeds through a series of complex reactions, with the formation of lithium nitrate (LiNO_3) and lithium oxide (Li_2O) as the main solid products. The high charge density of the lithium cation is thought to favor the formation of lithium oxide.[3]

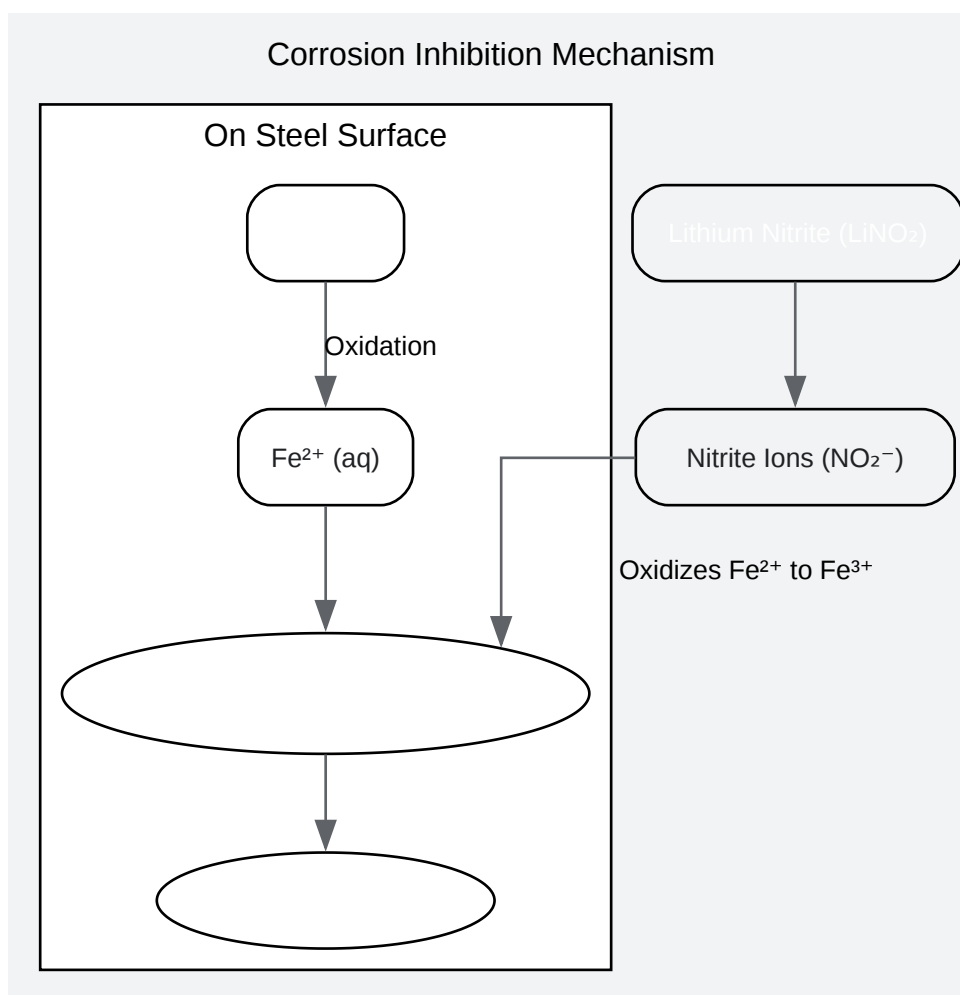
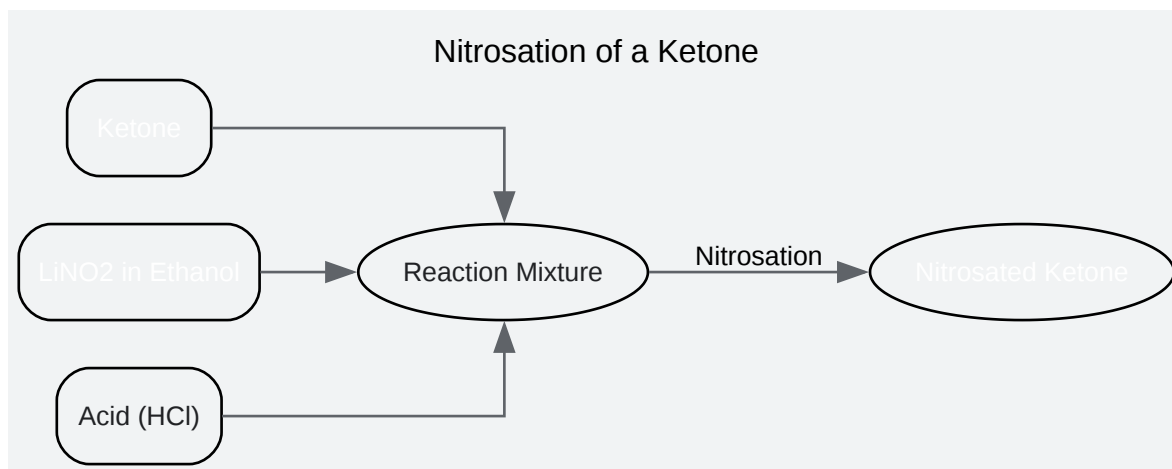
Reactivity and Applications

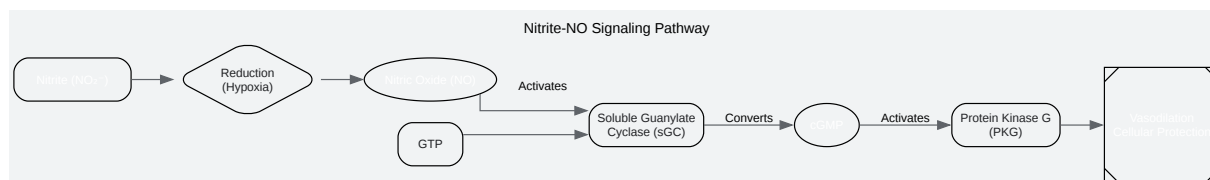
Nitrosation Reactions

Anhydrous **lithium nitrite**, particularly in an alcoholic solution, is a useful reagent for the nitrosation of organic molecules, such as ketones.^[1] This reaction introduces a nitroso group (-NO) into the organic substrate.

Experimental Protocol for Nitrosation of a Ketone (General):

- **Dissolution:** Dissolve the ketone substrate in an alcohol, such as absolute ethanol.
- **Reagent Addition:** Add a solution of anhydrous **lithium nitrite** in the same alcohol to the ketone solution.
- **Acidification:** Acidify the reaction mixture, for example, with hydrochloric acid (HCl), to generate the nitrosating agent in situ.
- **Reaction:** Stir the reaction mixture at a suitable temperature for a specified period to allow for the nitrosation to complete.
- **Workup and Isolation:** Follow a standard aqueous workup procedure to isolate and purify the nitrosated product.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Anhydrous Lithium Nitrite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081658#chemical-properties-of-anhydrous-lithium-nitrite]

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